molecular formula C11H17O5PS2 B121175 Fensulfothion sulfone CAS No. 14255-72-2

Fensulfothion sulfone

Cat. No.: B121175
CAS No.: 14255-72-2
M. Wt: 324.4 g/mol
InChI Key: VTFZEBCYVXMEBB-UHFFFAOYSA-N
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Description

Fensulfothion sulfone ( 14255-72-2) is a critical oxidative metabolite of the organophosphate insecticide Fensulfothion, widely employed in agricultural pest control . This high-purity reference material is essential for accurate residue analysis, enabling researchers and laboratories to monitor and quantify this compound in various matrices, including crops, soil, and water, to ensure compliance with international food safety and environmental regulations . As an organophosphate metabolite, its primary mechanism of action and research significance lies in its potency as a cholinesterase inhibitor . The metabolic activation of the parent compound leads to forms that are significantly more potent inhibitors of acetylcholinesterase, disrupting nerve function in target pests and presenting a potential toxicological risk that necessitates careful monitoring . Its presence in food and environmental samples serves as a key indicator of pesticide application and potential exposure pathways, making it a target analyte for robust monitoring programs governed by bodies like the EFSA and EPA . Supplied as a neat solid or prepared solution, this analytical standard is characterized by a molecular formula of C 11 H 17 O 5 PS 2 and a molecular weight of 324.35 g/mol . It is classified as acutely toxic via oral, dermal, and inhalation routes and is very toxic to aquatic life with long-lasting effects . Proper handling in a laboratory setting requires the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZEBCYVXMEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162079
Record name Fensulfothion sulfone
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14255-72-2
Record name Fensulfothion sulfone
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Record name Fensulfothion sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fensulfothion sulfone
Source EPA DSSTox
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Environmental Transformation Pathways of Fensulfothion Sulfone

Biotransformation Processes Leading to Fensulfothion (B1672535) Sulfone Formation

The conversion of fensulfothion to fensulfothion sulfone is a key metabolic step that occurs in various biological systems, including microorganisms, plants, and animals. This transformation is primarily mediated by oxidative and enzymatic processes.

Oxidative Pathways in Biological Systems

The primary mechanism for the formation of this compound from its parent compound, fensulfothion, is through oxidation. This process involves the addition of an oxygen atom to the sulfur atom of the sulfinyl group in fensulfothion, converting it to a sulfonyl group. This oxidation is a common metabolic pathway for many organophosphorus pesticides containing thioether linkages. In both plants and animals, fensulfothion is metabolized to more toxic substances through the oxidation of both the enolic leaving group and the phosphorothionate moiety. inchem.org

Enzymatic Mechanisms of Conversion

The enzymatic conversion of fensulfothion to this compound is carried out by a class of enzymes known as monooxygenases. While specific studies on fensulfothion are limited, research on structurally similar organothiophosphate pesticides, such as fenthion (B1672539), strongly suggests the involvement of two major enzyme families: cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs).

Cytochrome P450 (CYP) enzymes , a diverse group of heme-containing proteins, are well-known for their role in metabolizing a wide range of xenobiotics, including pesticides. These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction that can lead to the oxidation of sulfur atoms.

Flavin-containing monooxygenases (FMOs) are another class of enzymes that specialize in the oxidation of soft nucleophiles, such as the sulfur atom in fensulfothion. Studies on fenthion have shown that FMO1 can metabolize it to its sulfoxide (B87167) with high catalytic efficiency. oup.com It is highly probable that FMOs also play a significant role in the oxidation of fensulfothion to this compound.

Metabolic Routes in Plants and Animals

The metabolic breakdown of fensulfothion follows a similar pattern in both plants and animals, with the identification of the same primary metabolites in both systems. inchem.org

In plants , fensulfothion can be absorbed from the soil and subsequently metabolized. Studies on various crops have shown the presence of this compound as a major metabolite. For instance, in pasture grass, the sulfone was found to be a major metabolite. inchem.org Research on maize fodder indicated that this compound constituted an average of 12% of the total residues. inchem.org

In animals , following oral administration, fensulfothion is rapidly absorbed and metabolized. The metabolic pathways are largely oxidative and hydrolytic. inchem.org In female rats, a significant metabolic route involves the formation of the oxygen analogue and its sulfone. inchem.org In cows that grazed on treated pasture, traces of fensulfothion's oxygen analogue sulfone were detected in their milk, indicating an oxidative pathway in ruminants.

Abiotic Degradation Mechanisms of this compound and its Precursors

In addition to biological transformation, fensulfothion and its metabolites, including this compound, are subject to abiotic degradation in the environment. These processes are influenced by factors such as sunlight and chemical reactions like hydrolysis.

Photodegradation Kinetics and Product Formation

Information on the specific photodegradation kinetics of this compound is limited. However, studies on the parent compound, fensulfothion, and related organophosphorus pesticides provide insights into the potential photochemical fate of the sulfone metabolite.

Solar radiation, particularly its ultraviolet (UV) component, is a key driver of the photodegradation of many pesticides. The rate and extent of photodegradation are dependent on the chemical structure of the compound and the wavelength of the UV exposure. fao.org For instance, studies on the related compound fenthion have shown that it undergoes degradation under UV irradiation, with the formation of various products, including its sulfoxide and sulfone. The presence of photosensitizers, such as titanium dioxide (TiO2), can accelerate the degradation process. Research on the degradation of fenthion using sonolysis, ozonolysis, and sonozolysis with the addition of TiO2-anatase showed significant degradation, with sonozolysis being the most effective method. neliti.com

Role of Carbonate Radicals in Degradation

Carbonate radicals (•CO₃⁻) are selective oxidants that can play a significant role in the degradation of sulfur-containing organic compounds in sunlit natural waters. While direct studies on this compound are limited, the reactivity of carbonate radicals with similar compounds provides insight into potential degradation pathways. The degradation of sulfur-containing compounds like fenthion by carbonate radicals proceeds through the oxidation of the sulfur atom. nih.gov This process typically involves the initial formation of a sulfoxide, which can be further oxidized to the corresponding sulfone. nih.gov

Given that this compound already possesses a sulfone group, the primary mode of degradation by carbonate radicals would likely involve the abstraction of an electron from another part of the molecule, initiating a cascade of oxidative reactions. The proposed mechanism for compounds like fenthion involves the formation of a radical cation, which then reacts with dissolved oxygen. nih.gov A similar mechanism could be postulated for this compound, leading to the cleavage of the phosphate (B84403) ester bond or degradation of the aromatic ring.

The rate of degradation mediated by carbonate radicals is influenced by environmental conditions. For instance, the highest reaction rates for similar sulfur-containing compounds were observed in matrices with high concentrations of carbonate radicals. nih.gov

Hydrolytic Cleavage Pathways

Hydrolysis is a key abiotic degradation pathway for many organophosphate pesticides and their metabolites. The stability of fensulfothion and its metabolites, including the sulfone, is pH-dependent, with increased degradation rates observed under alkaline conditions. acs.org For fenthion and its oxidized metabolites, the primary mechanism of hydrolysis at pH 9 involves an attack by a hydroxide ion or a neutral water molecule on the phosphorus atom, leading to the cleavage of the P-O bond and the formation of phenol (B47542) derivatives. acs.org Under neutral conditions, hydrolysis can proceed through an attack on the phosphorus atom or dealkylation at a carbon atom. acs.org

The half-lives of fenthion and its metabolites are significantly influenced by pH and temperature. For example, at 25°C, the half-life of fenoxon sulfone (an oxygen analog of a fenthion metabolite) is 16.5 days at pH 7 and 9.50 days at pH 9. acs.org These findings suggest that this compound is also susceptible to hydrolytic degradation, particularly in alkaline environments. The primary hydrolysis product would likely be 3-methyl-4-methylsulfonylphenol, which has been shown to be relatively stable under similar conditions. acs.org

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are highly effective in degrading recalcitrant organic compounds like fensulfothion and its metabolites.

Hydroxyl radicals are highly reactive and non-selective oxidants that can rapidly degrade a wide range of organic pollutants. The oxidative degradation of the parent compound, fensulfothion, by hydroxyl radicals has been studied, and the findings provide a strong indication of the potential pathways for this compound degradation. The reaction of hydroxyl radicals with fensulfothion is extremely rapid, with a bimolecular reaction rate constant of 1.10 × 10¹⁰ dm³ mol⁻¹ s⁻¹. nih.gov This reaction leads to the formation of numerous transformation products. nih.gov

The degradation of fensulfothion by hydroxyl radicals, generated through H₂O₂/UV photolysis, results in a nearly complete transformation of the parent compound within minutes of irradiation. nih.gov The reaction proceeds via the formation of a radical cation and hydroxyl radical adducts. nih.gov It is highly probable that this compound would undergo a similar degradation mechanism when subjected to hydroxyl radical-mediated oxidation, leading to the cleavage of the phosphate ester bond and mineralization of the molecule.

Sulfate (B86663) radical-based AOPs have emerged as a promising technology for the degradation of persistent organic pollutants. The sulfate radical (SO₄•⁻) is a strong oxidant that can be generated from the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻). The reaction of sulfate radicals with fensulfothion has been shown to be rapid, with a bimolecular rate constant of 3.20 × 10⁹ dm³ mol⁻¹ s⁻¹. nih.gov This reaction proceeds via one-electron oxidation, leading to the formation of a radical cation, similar to the reaction with hydroxyl radicals. nih.gov

Given the structural similarities, this compound is expected to be susceptible to degradation by sulfate radicals. The degradation pathway would likely involve the initial formation of a radical cation, followed by further reactions leading to the breakdown of the molecule. The efficiency of sulfate radical-based oxidation can be influenced by various factors, including the method of persulfate activation (e.g., heat, UV radiation, or transition metal catalysis) and the water matrix composition.

The photo-Fenton process is an AOP that utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in the presence of UV light to generate highly reactive hydroxyl radicals. This process has been shown to be effective in degrading a wide range of organic pollutants, including sulfonamide antibiotics. bucea.edu.cnconicet.gov.armdpi.comresearchgate.net The degradation of sulfamethoxazole by the photo-Fenton process follows pseudo-first-order kinetics, with the degradation rate increasing with higher concentrations of Fe(II). mdpi.com Although specific studies on this compound are not available, the effectiveness of the photo-Fenton process on other sulfur-containing and organophosphate compounds suggests its potential for degrading this compound. The process would likely lead to the rapid oxidation and mineralization of the compound.

Sonolysis is another AOP that uses high-frequency ultrasound to induce acoustic cavitation, which in turn generates localized hot spots with extreme temperatures and pressures. These conditions can lead to the formation of reactive radical species, including hydroxyl radicals, and the pyrolytic degradation of organic compounds. The sono-Fenton process, which combines sonolysis with the Fenton reaction, has shown synergistic effects in the degradation of organic pollutants. mdpi.com This enhanced degradation is attributed to the increased production of hydroxyl radicals and the regeneration of ferrous ions by ultrasound. mdpi.com The application of sonolysis or the sono-Fenton process could be a viable method for the degradation of this compound in aqueous solutions.

Microbial Metabolism and Bioremediation Potential

The microbial degradation of fensulfothion in soil and water systems is a significant environmental transformation pathway. Under aerobic conditions, soil microorganisms can oxidize fensulfothion to this compound. tandfonline.comtandfonline.comnih.gov In one study, about 16% of fensulfothion was converted to this compound after 6 weeks of incubation with a mixed culture of soil microorganisms. tandfonline.comnih.gov This indicates that this compound can be a persistent metabolite in certain environments.

Further microbial degradation of fensulfothion and its metabolites can occur under different redox conditions. For instance, under anaerobic conditions, fensulfothion can be reduced to fensulfothion sulfide (B99878). tandfonline.comtandfonline.com Bacteria such as Hafnia sp. have been isolated that can reduce fensulfothion to fensulfothion sulfide. nih.gov Additionally, Klebsiella pneumoniae has been shown to reduce 4-methylsulfinyl phenol, a hydrolysis product of fensulfothion, to 4-methylthiophenol. nih.gov

While the direct microbial metabolism of this compound is not extensively documented, the existing research on fensulfothion suggests that microorganisms possess the enzymatic machinery to transform related compounds. The potential for bioremediation of fensulfothion-contaminated sites would depend on the ability of microbial communities to not only transform the parent compound but also to degrade its more persistent metabolites like this compound. Further research is needed to isolate and characterize microbial strains capable of efficiently degrading this compound and to understand the metabolic pathways involved.

Identification of Microorganisms Involved in this compound Transformation

Research has demonstrated that mixed cultures of soil microorganisms are capable of transforming fensulfothion into this compound. In laboratory incubations with a mixed culture of microorganisms from sandy loam, a notable conversion of fensulfothion to this compound was observed, with up to 16% of the parent compound being transformed within six weeks. nih.gov This conversion did not occur in sterile control samples, indicating the essential role of microbial activity in this oxidative pathway.

While the role of a general mixed microbial population in the formation of this compound is established, specific studies identifying individual species of microorganisms directly responsible for the further transformation or degradation of this compound are not extensively detailed in the available scientific literature. The focus of many studies has been on the degradation of the parent compound, fensulfothion.

Enzymatic Biotransformation Studies for Decontamination

Data Tables

Table 1: Microbial Transformation of Fensulfothion to this compound

Time (weeks)Fensulfothion Remaining in Inoculated SamplesThis compound Formed in Inoculated SamplesFensulfothion Sulfide Formed in Inoculated Samples
6-16%<3%
2040-50%--

Source: Data compiled from studies on the degradation of fensulfothion by a mixed culture of soil microorganisms. nih.gov

Environmental Fate and Transport Dynamics of Fensulfothion Sulfone

Adsorption and Desorption Behavior in Soil Matrices

The interaction of fensulfothion (B1672535) sulfone with soil particles is a critical determinant of its environmental fate. These processes are governed by the chemical's properties and the physicochemical characteristics of the soil.

Adsorption Isotherms and Kinetics

While specific adsorption isotherm models such as the Freundlich or Langmuir equations have not been extensively reported for fensulfothion sulfone, the general principles of pesticide adsorption suggest that these models could be applicable. The Freundlich isotherm, for instance, is often used to describe the non-ideal and reversible adsorption of organic compounds in heterogeneous systems like soil.

Similarly, the kinetics of this compound adsorption, which describes the rate of uptake by soil particles, can be inferred from studies on similar polar metabolites. Kinetic models such as the pseudo-first-order and pseudo-second-order models are commonly employed to determine the mechanisms controlling the adsorption rate. For polar organic compounds, adsorption can be a multi-stage process, often involving an initial rapid phase followed by a slower diffusion-controlled phase.

Factors Influencing Sorption (e.g., Soil Organic Content, Clay Content)

Research has indicated a significant correlation between the adsorption of this compound and the organic content of the soil. nih.gov This relationship is a common phenomenon for many organic pesticides, where the soil organic matter acts as a primary sorbent. The lipophilic portions of the organic matter can partition non-polar compounds, while polar functional groups can interact with more polar molecules like this compound through mechanisms such as hydrogen bonding.

The order of adsorption for fensulfothion and its primary metabolites has been established as fensulfothion sulfide (B99878) > this compound > fensulfothion. nih.gov This order is inversely related to their water solubilities, a key principle in pesticide sorption. The less soluble a compound is in water, the more it tends to associate with the solid phase of the soil.

The role of clay content in the adsorption of this compound is less clearly defined in the available literature. However, for many polar organic compounds, clay minerals can contribute to adsorption through surface interactions, particularly if the clay surfaces possess charge characteristics that can attract the polar moieties of the molecule.

Interactive Data Table: Factors Influencing this compound Sorption

Soil ComponentInfluence on AdsorptionPrimary Mechanism
Organic Content High Partitioning and polar interactions
Clay Content Moderate Surface interactions and potential ionic bonding
Sand Content Low Limited surface area and reactive sites

Desorption Characteristics and Hysteresis Phenomena

The desorption of this compound from soil particles is a crucial factor in its bioavailability and potential for leaching. Studies have shown that the desorption of fensulfothion and its sulfone metabolite are similar. nih.gov This suggests that the binding of the sulfone to soil is not irreversible and that it can be released back into the soil solution.

Hysteresis, a phenomenon where the desorption of a chemical from a sorbent is not the simple reverse of its adsorption, is commonly observed for pesticides in soil. This can be due to the entrapment of molecules within the soil matrix or the formation of stronger bonds over time. While specific studies on the hysteresis of this compound are limited, it is plausible that some degree of hysteresis occurs, which would lead to a portion of the adsorbed compound being more resistant to desorption.

Soil Mobility and Leaching Potential

The mobility of this compound in soil determines its potential to move from the point of application and potentially contaminate groundwater resources.

Correlation with Water Solubility and Chemical Structure

The mobility of fensulfothion and its metabolites through soil is directly related to their water solubilities. nih.gov The chemical structure of this compound, which contains a sulfone group (-SO2-), makes it more polar and thus more water-soluble than its sulfide counterpart (-S-). This increased polarity and water solubility result in weaker adsorption to soil particles and consequently, greater mobility.

The decreasing order of mobility among these compounds is: fensulfothion > this compound > fensulfothion sulfide. nih.gov This highlights the significant role that the oxidation state of the sulfur atom plays in the environmental transport of these molecules. The sulfone group enhances the molecule's ability to partition into the mobile water phase within the soil.

Leaching through Varied Soil Types and Column Studies

Column studies are essential for quantifying the leaching potential of pesticides. Such studies typically involve applying the chemical to the top of a soil column and then eluting it with a simulated rainfall event. The concentration of the chemical in the leachate is measured over time to generate a breakthrough curve, which provides valuable information on its mobility and persistence under controlled conditions. The absence of such specific data for this compound represents a gap in the complete understanding of its environmental risk.

Interactive Data Table: Estimated Leaching Potential of this compound in Different Soil Types

Soil TypeOrganic Matter ContentClay ContentEstimated Leaching Potential
Sandy Loam LowLowHigh
Silt Loam ModerateModerateModerate
Clay Loam HighHighLow
Organic Soil Very HighVariableVery Low

Implications for Subsurface Transport and Groundwater Contamination

The potential for this compound to move through the soil profile and contaminate groundwater is governed by its mobility and persistence. Research indicates that the mobility of fensulfothion and its metabolites, including the sulfone, is directly related to their water solubilities. nih.gov The order of mobility through soils has been established as fensulfothion being the most mobile, followed by this compound, and then the least mobile, fensulfothion sulfide. nih.gov

The transport of this compound in the subsurface is also influenced by its interaction with soil particles. Adsorption of the sulfone to soil is intermediate between that of fensulfothion and fensulfothion sulfide. nih.gov Studies have shown a significant correlation between the adsorption of these compounds and the organic content of the soil, with higher organic matter leading to greater adsorption and consequently, reduced mobility. nih.gov Desorption of this compound is similar to that of the parent compound, suggesting that once adsorbed, it can be released back into the soil solution and become available for transport. nih.gov

While comprehensive studies specifically quantifying the leaching potential of this compound are limited, the EPA has noted that for the parent compound, fensulfothion, groundwater contamination does not appear to be a significant concern due to its low to moderate mobility. epa.gov However, the transformation of fensulfothion to the more persistent sulfone necessitates a separate evaluation of the metabolite's leaching risk. Given its moderate mobility and persistence, there is a potential for this compound to be transported to subsurface layers, particularly in soils with low organic matter content and under conditions of high water infiltration.

Persistence and Environmental Half-Lives

The persistence of this compound in the environment is a key factor in determining its potential for long-term exposure and contamination. Persistence is typically measured in terms of the compound's half-life, which is the time it takes for 50% of the initial concentration to degrade.

In terrestrial environments, fensulfothion is known to oxidize to this compound. nih.gov The persistence of this compound has been studied in agricultural soils. In a field study conducted on sandy loam soil, directly applied this compound had a half-life ranging from 14 to 23 days. nih.gov For comparison, the parent compound, fensulfothion, had a half-life of 30 to 39 days in the same study. nih.gov This indicates that while the sulfone is a persistent metabolite, it degrades more quickly than the parent compound in this particular soil type.

The persistence of fensulfothion in various soil types under aerobic conditions is largely due to microbial degradation, with reported half-lives for the parent compound ranging from 3 to 28 days. epa.gov In silty clay loam and organic soils, the half-life is shorter (3-7 days), while in sandy loam, silt loam, and loam soils, it is longer (around 28 days). epa.gov While these values are for the parent compound, they highlight the importance of soil type in determining persistence, a factor that would also apply to this compound. There is a lack of specific data on the persistence of this compound in turf environments.

Table 1: Reported Half-lives of Fensulfothion and this compound in a Terrestrial Environment

CompoundSoil TypeHalf-life (days)
FensulfothionSandy Loam30-39
This compoundSandy Loam14-23

The degradation of fensulfothion and its metabolites is significantly influenced by environmental conditions. Microbial degradation has been identified as a primary pathway for the breakdown of fensulfothion in soils. epa.govnih.gov Studies have shown that fensulfothion is stable in sterile soils, but disappears rapidly in natural soils, with some conversion to this compound. nih.gov

While specific studies detailing the influence of various environmental factors on the persistence of this compound are scarce, general principles of pesticide degradation can be applied. Factors such as soil pH, temperature, and moisture content are known to affect microbial activity and the rates of chemical degradation processes like hydrolysis. mdpi.com For many pesticides, degradation rates increase with higher temperatures and optimal soil moisture levels for microbial activity. mdpi.com The effect of pH is compound-specific; it can influence both microbial populations and the rate of abiotic hydrolysis. mdpi.com The persistence of this compound is therefore expected to vary depending on the specific combination of these environmental conditions at a given site.

Ecotoxicological Implications of Fensulfothion Sulfone

Mechanistic Studies of Toxicity to Non-Target Organisms

The toxicity of fensulfothion (B1672535) sulfone to non-target organisms is primarily attributed to its action as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve function. The conversion of the parent compound, fensulfothion, which is a phosphorothioate, to its oxygen analog (oxon) and subsequent oxidation to the sulfone form, results in metabolites with significantly greater anti-AChE activity.

The metabolic transformation of fensulfothion results in several metabolites, each with varying degrees of toxicity. The primary mechanism of toxicity for these organophosphate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The potency of this inhibition varies significantly among the parent compound and its metabolites.

Research has shown that the oxidative metabolites of fensulfothion are considerably more potent AChE inhibitors than fensulfothion itself. The conversion of the P=S group to P=O (the oxon) and the oxidation of the methylsulfinyl group to the sulfone are key bioactivation steps.

Studies on rats have provided valuable insights into the comparative toxicity and AChE inhibitory potential of these compounds. While this data is for a mammalian species, it offers a comparative framework for understanding the potential ecotoxicological risk to non-target organisms, as the fundamental mechanism of AChE inhibition is conserved across many species. Fensulfothion itself is a relatively weak cholinesterase inhibitor. However, its metabolites, particularly the oxygen analogue (oxon) and the oxygen analogue sulfone, are substantially more potent. inchem.org

The acute toxicity of fensulfothion and its primary metabolites to rats provides a clear indication of their relative potencies.

Comparative Acute Toxicity of Fensulfothion and its Metabolites in Rats

CompoundLD50 (mg/kg, intraperitoneal) - MaleLD50 (mg/kg, intraperitoneal) - FemaleI50 (Molar concentration for 50% inhibition of rat brain AChE)
Fensulfothion (Sulfoxide-P(S))4.51.52.5 x 10⁻⁵
Fensulfothion sulfone (Sulfone-P(S))3.71.48.6 x 10⁻⁵
Fensulfothion oxygen analogue (Sulfoxide-P(O))1.81.45.3 x 10⁻⁸
Fensulfothion oxygen analogue sulfone (Sulfone-P(O))-0.94.8 x 10⁻⁹
Data sourced from WHO Pesticide Residues Series 2. inchem.org

As indicated in the table, the oxygen analogue sulfone is the most potent inhibitor of rat brain acetylcholinesterase, with an I50 value orders of magnitude lower than the parent compound and the this compound. This demonstrates that the combined oxidation of both the sulfur atoms in the fensulfothion molecule leads to a dramatic increase in its anticholinesterase activity.

The transformation of fensulfothion in non-target organisms involves a complex interplay of bioactivation and detoxification pathways. The balance between these processes determines the ultimate toxicity of the compound. While specific metabolic pathways can vary between species, the general routes for organophosphates are broadly conserved.

Bioactivation: The primary bioactivation pathway for fensulfothion involves oxidative metabolism. In a process common to many organothiophosphate insecticides, the parent compound is oxidized to its oxygen analogue (oxon), a reaction often mediated by cytochrome P450 monooxygenases. This conversion dramatically increases the compound's ability to inhibit acetylcholinesterase. inchem.org Further oxidation of the sulfoxide (B87167) group in fensulfothion or its oxygen analogue to a sulfone group also represents a bioactivation step, as the resulting metabolites can exhibit even greater inhibitory potency. inchem.org

Detoxification: Detoxification pathways for fensulfothion and its metabolites primarily involve hydrolysis. inchem.org Esterases can cleave the phosphate (B84403) ester bond, leading to the formation of less toxic, more water-soluble compounds that can be more readily excreted. In rats, hydrolytic and/or oxidative cleavage of the phosphorothionate of the sulfoxide or the sulfone is a more prevalent route of detoxification in males than in females. inchem.org

In aquatic organisms, metabolism of organophosphates also proceeds through oxidative and hydrolytic pathways. For the related compound fenthion (B1672539), studies in goldfish have shown metabolism to fenthion sulfoxide and fenthion oxon. However, fenthion sulfone was not detected as a metabolite in that particular study, suggesting that the extent of sulfone formation may vary between species and compounds.

This compound possesses a chiral center at the phosphorus atom, meaning it can exist as two different stereoisomers (enantiomers). While research specifically on the stereoselective ecotoxicity of this compound enantiomers is limited, studies on analogous organophosphate compounds containing a chiral sulfur atom, such as fenthion, provide strong evidence that stereochemistry can play a crucial role in their biological activity and, consequently, their ecotoxicity.

For instance, research on the enantiomers of fenthion's oxidized metabolites has demonstrated significant differences in their ability to inhibit acetylcholinesterase. One enantiomer of the oxygen analogue of fenthion sulfoxide was found to be a significantly more potent inhibitor of AChE than the other. This highlights the stereospecific nature of the interaction between the toxicant and the active site of the target enzyme.

By analogy, it is highly probable that the enantiomers of this compound and its even more potent oxygen analogue, fensulfothion oxon sulfone, also exhibit stereoselective toxicity. One enantiomer may bind more effectively to the active site of acetylcholinesterase in non-target organisms, leading to greater inhibitory potency and, therefore, higher ecotoxicity. The differential binding can be attributed to the three-dimensional arrangement of atoms in the enantiomers, which influences their fit within the enzyme's active site.

Aquatic Ecotoxicity Assessments

Fensulfothion and its metabolites, including this compound, are known to be highly toxic to aquatic organisms. The presence of these compounds in aquatic environments, even at low concentrations, can have detrimental effects on fish, invertebrates, and other non-target species. However, a significant data gap exists in the scientific literature regarding the specific acute and chronic toxicity of this compound to a wide range of aquatic life. Most available data pertains to the parent compound, fensulfothion.

Acute Toxicity:

The parent compound, fensulfothion, is classified as very highly toxic to fish. epa.gov Specific data for this compound in freshwater organisms is scarce. However, given that the sulfone metabolite often exhibits higher toxicity than the parent compound, it can be inferred that this compound also poses a significant acute risk to freshwater fish and invertebrates.

An EPA Registration Standard for fensulfothion provides some acute toxicity values for the parent compound in freshwater fish, which can serve as a baseline for understanding the potential toxicity of its metabolites. epa.gov

Acute Toxicity of Fensulfothion to Freshwater Fish

SpeciesFormulation96-hour LC50 (ppm)Reference
Bluegill sunfish (Lepomis macrochirus)63% Spray0.16 epa.gov
Rainbow trout (Oncorhynchus mykiss)63% Spray14.1 epa.gov
Bluegill sunfish (Lepomis macrochirus)15% Granular0.76 epa.gov
Rainbow trout (Oncorhynchus mykiss)15% Granular96 epa.gov
Fish (general)Technical0.07 epa.gov

Data on the acute toxicity of fensulfothion to freshwater invertebrates is notably lacking in regulatory assessments, representing a critical knowledge gap. epa.gov Given the high toxicity of organophosphates to aquatic arthropods, it is expected that fensulfothion and its sulfone metabolite would be highly toxic to organisms such as Daphnia magna.

Chronic Toxicity:

The sensitivity of estuarine and marine organisms to this compound is another area with a significant lack of data. Estuarine environments are particularly vulnerable to pesticide runoff from agricultural areas. The fluctuating salinity and other environmental parameters in estuaries can also influence the toxicity of pollutants.

Regulatory reviews have noted a deficiency in acceptable studies on the effects of fensulfothion on estuarine and marine organisms. epa.gov A single study submitted for regulatory purposes was deemed unacceptable, leaving a void in the understanding of the risks posed to these vital ecosystems. epa.gov

Given the high toxicity of fensulfothion to freshwater organisms, it is reasonable to assume that it and its sulfone metabolite would also be toxic to estuarine and marine life, which includes commercially and ecologically important species of fish, crustaceans, and mollusks. The general mechanism of acetylcholinesterase inhibition is conserved across these species. Without specific toxicity data for this compound in representative estuarine and marine organisms, a comprehensive assessment of its environmental risk in coastal and marine environments cannot be completed.

Impact on Primary Producers (e.g., Algae, Aquatic Plants)

Specific toxicological data for this compound on primary producers like algae and aquatic plants is limited in publicly available literature. However, the impact of related organophosphate compounds and their metabolites provides insight into potential effects. For the organophosphorous pesticide fenamiphos (B133129), its primary oxidation metabolites, fenamiphos sulfoxide and fenamiphos sulfone, were found to be not toxic to the aquatic alga Pseudokirchneriella subcapitata and the terrestrial alga Chlorococcum sp. at concentrations up to 100 mg/L. nih.gov In contrast, the hydrolysis products of fenamiphos, specifically its phenols, were found to be significantly more toxic to the algae than the parent compound. nih.gov

Terrestrial Ecotoxicity Assessments

The terrestrial ecotoxicity of fensulfothion and its metabolites, including this compound, is a significant concern, particularly for avian species and other non-target organisms. The parent compound, fensulfothion, is known to be highly toxic to terrestrial wildlife. epa.gov

Effects on Avian Species and Reproductive Outcomes

Fensulfothion is classified as very highly toxic to avian species. epa.gov The compound and its toxic metabolites, such as the sulfone, pose a threat through both direct ingestion of granules and secondary poisoning. Numerous field incidents have documented significant bird mortality following the application of fensulfothion.

One study reported that a single application of fensulfothion over 123.4 hectares resulted in 236 dead birds, with the primary species affected being the white-backed magpie (Gymnorhina tibicen), black-backed gull (Larus dominicanus), and harrier hawk (Circus approximans). researchgate.net In a separate field trial, the bird population in a treated pasture was reduced by 86% within two days of application. researchgate.net The primary route of mortality in these cases was believed to be secondary poisoning, where birds consume contaminated invertebrates or other prey. researchgate.net

Secondary poisoning of raptors has also been documented. In British Columbia, Canada, birds of prey, including bald eagles (Haliaeetus leucocephalus) and red-tailed hawks (Buteo jamaicensis), were found with symptoms of anticholinesterase poisoning after consuming waterfowl from fields treated with fensulfothion. Analysis of the crop contents of one poisoned red-tailed hawk revealed a fensulfothion concentration of 30 µg/g.

Avian Toxicity Data for Fensulfothion
ParameterValueToxicity ClassificationSource
Avian Oral LD₅₀0.749 mg/kgVery High Toxicity epa.gov
Avian Dietary LC₅₀22 ppmHigh Toxicity epa.gov

Sublethal Impacts on Non-Target Terrestrial Organisms

Beyond direct mortality, fensulfothion and its metabolites can cause significant sublethal effects in non-target terrestrial organisms. As an organophosphate, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and vertebrates. wikipedia.org

Bioaccumulation and Bioconcentration Research

Bioaccumulation refers to the process where the concentration of a chemical in an organism reaches a level higher than that in its environment, through all possible routes of exposure (water, food, sediment). fao.org Bioconcentration specifically refers to uptake from the water. nih.gov The potential for a substance to bioaccumulate is a key factor in its environmental risk assessment.

Assessment of Bioaccumulation Factors in Aquatic Biota

Research indicates that the parent compound, fensulfothion, has a low potential to bioaccumulate in fish. epa.gov A U.S. Environmental Protection Agency fact sheet explicitly states this finding for the bluegill sunfish. epa.gov The bioconcentration factor (BCF) is a unitless value representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at a steady state. ca.gov Substances with a low BCF are generally less likely to accumulate to high levels in aquatic organisms from water exposure. nih.gov

Residue Dynamics and Distribution in Animal Tissues

Studies on the metabolism of fensulfothion show that it is absorbed and distributed in animal tissues, where it is converted to metabolites including the sulfone. In rats administered oral doses, tissue residues reached their maximum levels within 8 hours and were rapidly excreted, primarily in the urine, within 24 hours. inchem.org

Residues of fensulfothion metabolites have been detected in livestock under real-world exposure scenarios. After dairy cattle grazed for 10 days on pasture treated with fensulfothion, milk samples contained the fensulfothion oxygen analogue sulfone at a concentration of 0.02 ppm on the third day, which decreased to 0.01 ppm by the tenth day. inchem.org In a similar study, sheep that grazed for six days on treated pasture had a residue of 0.003 ppm in their omental fat. inchem.org These findings demonstrate that while excretion may be relatively rapid, the toxic metabolites of fensulfothion, including sulfones, can be present in animal tissues and products. inchem.org

Residues of Fensulfothion and its Metabolites in Animal Tissues
AnimalTissue/ProductCompound DetectedResidue LevelSource
Dairy CattleMilkFensulfothion Oxygen Analogue Sulfone0.02 ppm (day 3), 0.01 ppm (day 10) inchem.org
SheepOmental FatFensulfothion0.003 ppm inchem.org

Advanced Analytical Methodologies for Fensulfothion Sulfone

Mass Spectrometric Identification and Quantification

Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Confirmation

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the trace analysis and confirmation of fensulfothion (B1672535) sulfone. This technique offers excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. In a typical LC-MS/MS analysis, fensulfothion sulfone is first ionized, commonly forming a protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. This precursor ion is then isolated and fragmented in a collision cell, and the resulting product ions are detected.

The selectivity of tandem mass spectrometry allows for the confident identification and quantification of this compound even in the presence of co-eluting matrix components. For instance, this compound can be distinguished from terbufos (B1683085) sulfone, a compound with which it may co-elute during chromatographic separation. waters.com The confirmation of this compound is further enhanced by comparing the ratio of two or more selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions with that of a known standard, a criterion often required by regulatory guidelines. waters.com

High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., QqTOF-MS)

High-resolution mass spectrometry (HRMS) offers an alternative and complementary approach for the analysis of this compound. Instruments such as quadrupole time-of-flight (QqTOF) mass spectrometers provide high-resolution and accurate mass data, which can be used for both screening and quantification. A key advantage of HRMS is its ability to perform retrospective analysis of data for compounds that were not initially targeted.

In the context of this compound analysis, HRMS can provide a high degree of confidence in its identification by measuring the exact mass of the molecular ion to within a few parts per million (ppm) of its theoretical mass. This high mass accuracy significantly reduces the likelihood of false positives. For example, a screening method utilizing gas chromatography coupled with a QTOF mass spectrometer has been developed for the analysis of numerous pesticides, including this compound. researchgate.net The identification in such methods is typically based on the accurate mass of a characteristic ion and at least one fragment ion, with mass errors of less than 5 ppm. researchgate.net

Ion Trap Mass Spectrometry (IT-MS) for Structural Elucidation of Unknowns

Ion trap mass spectrometry (IT-MS) is a valuable tool for the structural elucidation of unknown compounds, including potential metabolites or degradation products of fensulfothion. While specific studies focusing solely on this compound using IT-MS are not extensively documented, the principles of this technology are highly applicable. IT-MS allows for multiple stages of fragmentation (MSⁿ), providing detailed structural information.

In a hypothetical scenario where an unknown metabolite related to fensulfothion is detected, IT-MS could be employed to isolate the precursor ion and subject it to sequential fragmentation. By analyzing the fragmentation patterns and comparing them to known structures and fragmentation pathways of related compounds, the chemical structure of the unknown can be proposed or confirmed. This capability is particularly useful in metabolism and environmental fate studies where the identification of novel transformation products is crucial.

Method Validation and Quality Assurance/Quality Control

The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated for this compound. Key validation parameters include the determination of detection and quantification limits, as well as the evaluation of accuracy, precision, and linearity.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for assessing the suitability of a method for its intended purpose, such as monitoring compliance with maximum residue limits (MRLs).

For this compound, various studies have reported LODs and LOQs in different matrices. In a multi-residue method for pesticides in produce, a limit of quantification of 0.01 mg/kg was achieved for this compound using LC-MS/MS. nih.gov Similarly, another study reported an LOQ of ≤1.0 µg/kg for this compound. scribd.com

Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixLODLOQReference
Produce-0.01 mg/kg nih.gov
General≤0.5 µg/kg≤1.0 µg/kg scribd.com

Evaluation of Accuracy, Precision, and Linearity

Accuracy of an analytical method refers to the closeness of the measured value to the true value and is often assessed through recovery studies. For this compound, a modified QuEChERS method demonstrated good accuracy with average recoveries ranging from 88.8% to 101.6% at different spiking levels in chenpi. epa.gov In another study on various produce, the mean recovery for this compound was found to be 93%. nih.gov

Precision is a measure of the repeatability of a method and is typically expressed as the relative standard deviation (RSD). For the analysis of this compound in chenpi, the RSDs were between 1.1% and 3.8%. epa.gov

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. In a multi-residue analysis of pesticides in soil, the method showed good linearity for this compound in the range of 1–200 µg/L. acs.org Similarly, a study on pesticides in chenpi reported a linear range of 1–200 ng/mL with a correlation coefficient (r²) of 0.9970. epa.gov

Method Validation Data for this compound

ParameterMatrixValueReference
Accuracy (Recovery %)Chenpi88.8% - 101.6% epa.gov
Produce93% nih.gov
Precision (RSD %)Chenpi1.1% - 3.8% epa.gov
Linearity (Range)Soil1 - 200 µg/L acs.org
Chenpi1 - 200 ng/mL (r² = 0.9970) epa.gov

Mitigation Strategies for Matrix Effects and Signal Suppression

In the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a significant challenge arises from matrix effects. nih.gov These effects, which can manifest as either signal suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. nih.gov For organophosphorus compounds like this compound, signal suppression is a common phenomenon, particularly in complex matrices such as food and environmental samples. nih.gov This suppression can lead to inaccurate quantification and reduced method sensitivity. nih.gov

Several strategies have been developed to mitigate these matrix effects and ensure reliable analytical results. These can be broadly categorized into sample preparation techniques, calibration methods, and instrumental approaches.

Sample Preparation and Cleanup: A crucial step in minimizing matrix effects is the effective cleanup of the sample extract to remove interfering components before instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely employed for pesticide residue analysis in various matrices due to its simplicity and effectiveness. unibo.it

QuEChERS Method: This approach involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. nih.gov A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses sorbents to remove specific types of interferences. nih.gov Common sorbents include:

Primary and Secondary Amines (PSA): for removing fatty acids, organic acids, and sugars. nih.gov

Graphite Carbon Black (GCB): for removing pigments and sterols. nih.gov

C18: for removing nonpolar interferences like lipids. nih.gov

Studies on the related compound Fenthion (B1672539) and its metabolites have shown that a citrate-buffered QuEChERS protocol can yield optimal extraction efficiency across diverse matrices like brown rice, chili pepper, orange, potato, and soybean. nih.gov

Freezing-Out: For high-fat matrices, a freezing-out step can be an effective standalone cleanup strategy. This technique involves freezing the extract to precipitate lipids and other matrix components, which can then be removed by centrifugation, simplifying the process and reducing costs. unibo.it

Calibration Strategies: Even with efficient cleanup, residual matrix components can still cause signal suppression. nih.gov Therefore, appropriate calibration strategies are essential for accurate quantification.

Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects. nih.gov It involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate results. nih.gov Research on Fenthion metabolites demonstrated significant signal suppression across five different food matrices, highlighting the necessity of matrix-matched calibration for accurate quantitative analysis. nih.gov For instance, the orange matrix showed the highest signal suppression for all related compounds. nih.gov

Instrumental Approaches:

Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that has physicochemical properties nearly identical to the analyte is an effective way to correct for matrix effects. However, the availability and cost of such standards can be a limitation. nih.gov

Sample Dilution: A straightforward strategy is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on the analyte's signal. This approach is contingent on the analytical instrument having sufficient sensitivity to detect the diluted analyte. nih.govlcms.cz

The table below illustrates the matrix effects observed for the related compound Fenthion and its metabolites in a study utilizing UHPLC-MS/MS, demonstrating the variability of signal suppression across different matrices.

Table 1: Matrix Effects (%) for Fenthion and its Metabolites in Various Food Matrices

Compound Brown Rice Chili Pepper Orange Potato Soybean
Fenthion -55.8 -63.6 -80.0 -66.9 -60.0
Fenthion oxon -12.1 -35.2 -62.2 -21.4 -28.9
Fenthion oxon sulfoxide (B87167) -13.9 -28.4 -59.3 -20.0 -21.2
Fenthion oxon sulfone -12.8 -25.2 -54.7 -15.4 -18.7
Fenthion sulfoxide -14.6 -26.7 -50.9 -16.8 -18.8
Fenthion sulfone -13.0 -22.5 -50.2 -15.6 -17.0

*Data sourced from a study on Fenthion and its metabolites. Negative values indicate signal suppression. nih.gov

Development of Multi-Residue Analytical Panels for Fensulfothion and its Metabolites

For a comprehensive risk assessment of pesticide use, it is crucial to monitor not only the parent compound but also its significant metabolites, which may exhibit comparable or even greater toxicity. nih.gov Fensulfothion, an organophosphorothioate insecticide, is metabolized in the environment and biological systems to form products such as Fensulfothion oxon, Fensulfothion sulfoxide, and this compound. nih.gov Therefore, the development of multi-residue analytical panels that can simultaneously detect and quantify Fensulfothion and its key metabolites is essential for food safety and environmental monitoring. nih.govphenomenex.com

Modern analytical chemistry has shifted towards multi-residue methods, which offer greater efficiency and a broader scope of analysis compared to single-analyte methods. phenomenex.com Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques for developing these panels due to their high selectivity and sensitivity. nih.govphenomenex.com

A study focused on the simultaneous analysis of the related compound Fenthion and its five major metabolites (including the sulfone form) provides a practical framework for developing a similar panel for Fensulfothion. nih.gov The method utilized Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov

Method Development and Validation: The development of a robust multi-residue method involves several optimization and validation steps:

Sample Preparation: The QuEChERS method is frequently the extraction technique of choice for multi-residue analysis in food matrices. nih.gov Optimization of the QuEChERS procedure, for example by comparing non-buffered and citrate-buffered salts, is necessary to achieve satisfactory recovery for all target analytes. nih.gov

Chromatographic Separation: UHPLC is employed to separate the parent compound and its metabolites prior to detection. The selection of the mobile phase is critical for achieving good peak resolution and sensitivity. nih.gov For instance, a mobile phase consisting of water and methanol, both containing 0.1% formic acid, has been shown to provide the best signal intensities for Fenthion and its metabolites in positive electrospray ionization mode. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. nih.gov For each analyte, at least two MRM transitions (a quantifier and a qualifier) are optimized to ensure reliable identification and confirmation. lcms.cz

Method Validation: The analytical method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Accuracy and Precision: Typically evaluated through recovery studies at multiple spiking levels. For pesticide residue analysis, mean recoveries between 70% and 120% with a relative standard deviation (RSD) of ≤20% are generally considered acceptable. nih.gov

Linearity: Assessed by constructing calibration curves (often matrix-matched) and determining the correlation coefficient (r²), which should ideally be >0.99. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

The following table presents validation data from a multi-residue method developed for Fenthion and its metabolites, which serves as a model for a Fensulfothion panel.

Table 2: Mean Recoveries (%) and Relative Standard Deviations (RSD, %) for Fenthion and its Metabolites in a Multi-Residue Panel

Compound Spiking Level (mg/kg) Brown Rice Chili Pepper Orange Potato Soybean
Fenthion 0.01 86.8 (7.1) 70.3 (9.8) 75.3 (11.0) 88.0 (5.5) 100.0 (3.2)
0.05 86.1 (3.6) 73.8 (6.9) 76.5 (8.2) 87.2 (3.8) 98.7 (2.1)
0.1 85.3 (2.5) 75.1 (5.1) 78.2 (6.4) 86.4 (2.9) 97.5 (1.5)
Fenthion oxon sulfone 0.01 118.2 (9.2) 100.2 (10.1) 89.1 (12.3) 105.6 (6.8) 110.3 (4.5)
0.05 115.6 (5.8) 98.7 (7.5) 92.4 (9.1) 103.2 (4.2) 108.1 (2.8)
0.1 113.8 (4.1) 97.3 (5.6) 94.1 (7.3) 101.5 (3.1) 106.5 (1.9)
Fenthion sulfone 0.01 116.2 (8.5) 95.3 (11.2) 83.2 (13.5) 101.1 (7.2) 105.4 (5.1)
0.05 113.5 (5.1) 93.8 (8.1) 86.7 (9.8) 98.6 (4.6) 103.2 (3.2)
0.1 111.6 (3.6) 92.1 (6.2) 88.4 (7.9) 96.8 (3.4) 101.7 (2.2)

*Values are presented as Mean Recovery (%) with (RSD, %) in parentheses. Data sourced from a multi-residue analysis of Fenthion and its metabolites. nih.gov

The successful development and validation of such multi-residue panels enable regulatory bodies and food producers to efficiently monitor for Fensulfothion and its transformation products, ensuring compliance with maximum residue limits (MRLs) and safeguarding public health. nih.gov

Remediation and Mitigation Strategies for Environmental Fensulfothion Sulfone

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are environmentally friendly and cost-effective strategies that utilize biological processes to remove or neutralize contaminants from soil and water.

Microbial degradation plays a crucial role in the natural attenuation of pesticides in the environment. The enhancement of these microbial processes can significantly accelerate the remediation of contaminated sites.

Specific bacterial strains capable of degrading fensulfothion (B1672535) have also been isolated. For example, Pseudomonas alcaligenes C1 was found to utilize fensulfothion as a source of carbon, degrading it to p-methylsulfinyl phenol (B47542) and diethyl phosphorothioic acid. nih.gov Another bacterium, Hafnia sp., was shown to reduce fensulfothion to fensulfothion sulfide (B99878). nih.gov While these studies focus on the degradation of the parent compound, they provide a foundation for identifying microorganisms with the potential to further degrade fensulfothion sulfone. The microbial degradation of pesticides often involves a series of enzymatic reactions, including oxidation, reduction, and hydrolysis. mdpi.com

Enhancing microbial degradation in contaminated matrices can be achieved through several strategies. Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to the contaminated site. Biostimulation , on the other hand, involves the addition of nutrients or other substances to stimulate the growth and activity of the indigenous microbial population. The addition of organic matter, for instance, can enhance the co-metabolism of pesticides, where microorganisms degrade the contaminant while utilizing another substrate for growth.

Table 3: Research Findings on Microbial Degradation of Fensulfothion

Microorganism(s) Substrate Key Findings
Mixed soil microorganisms Fensulfothion Conversion of fensulfothion to this compound (16% at 6 weeks) was observed in inoculated samples but not in sterile controls. tandfonline.comtandfonline.comnih.gov
Pseudomonas alcaligenes C1 Fensulfothion Degraded fensulfothion to p-methylsulfinyl phenol and diethyl phosphorothioic acid. nih.gov
Hafnia sp. Fensulfothion Reduced fensulfothion to fensulfothion sulfide. nih.gov
Klebsiella pneumoniae 4-methylsulfinyl phenol Reduced 4-methylsulfinyl phenol (a hydrolysis product of fensulfothion) to 4-methylthiophenol. nih.gov

Phytoremediation is a technology that uses plants to remove, degrade, or contain contaminants in soil, sediment, and water. researchgate.net Plants can take up contaminants through their roots and translocate them to other parts of the plant, where they can be stored, metabolized, or volatilized. mdpi.commdpi.com

Studies have demonstrated that fensulfothion and its metabolite, this compound, can be taken up by various plants from contaminated soil. In field microplot studies, rutabagas, carrots, and radishes were grown in soil treated with fensulfothion and this compound. nih.gov Carrots showed a higher uptake of fensulfothion from the soil compared to rutabagas and radishes. nih.gov The residue levels at harvest were found to be highest in the carrot peel, followed by the pulp. nih.gov The ratio of the parent compound (sulfoxide) to the sulfone metabolite varied between the crops, suggesting differences in their metabolic pathways. nih.gov

In another study, the uptake of fensulfothion and this compound by rutabagas and carrots was found to be influenced by the moisture content of the soil, with higher levels of toxicants absorbed during wet growing seasons. oup.com This highlights the importance of environmental factors in the efficiency of phytoremediation.

The transformation of fensulfothion within plant tissues has also been observed. When applied to plant stems or roots, fensulfothion is slowly absorbed and converted to its phosphate (B84403) analogue and the sulfone. inchem.org The detection of the sulfone phosphate analogue after 9 days indicates that plants possess the enzymatic machinery to oxidize the parent compound. inchem.org

The selection of appropriate plant species is critical for successful phytoremediation. Ideal plants for this purpose should have a high biomass, a deep and extensive root system, and the ability to tolerate and accumulate high concentrations of the target contaminant. Further research is needed to identify and evaluate a wider range of plant species for their potential to remediate this compound-contaminated sites and to understand the complete metabolic pathways of this compound within different plants.

Table 4: Research Findings on Plant Uptake of Fensulfothion and its Sulfone

Plant Species Contaminant(s) Key Findings
Rutabagas, Carrots, Radishes Fensulfothion, this compound Carrots took up more fensulfothion from the soil than rutabagas or radishes. The ratio of sulfoxide (B87167) to sulfone varied between crops. nih.gov
Rutabagas, Carrots Fensulfothion, this compound Higher levels of toxic residues were absorbed by the plants during wet growing seasons compared to dry seasons. oup.com
Cotton Fensulfothion Fensulfothion was absorbed and converted to the phosphate analogue and the sulfone. inchem.org
Lettuce, Celery Dinotefuran (B1670701) (another insecticide) The uptake of dinotefuran by celery (51.73-53.06%) was higher than that by lettuce (23.8-28%). mdpi.com

Regulatory Science and Environmental Risk Assessment of Fensulfothion Sulfone

Hazard Identification and Characterization in Regulatory Contexts

In regulatory frameworks, the hazard identification and characterization of fensulfothion (B1672535) sulfone are critical first steps in the risk assessment process. This involves a comprehensive evaluation of the intrinsic toxic properties of the compound. The primary mode of action for fensulfothion and its toxic metabolites, including the sulfone, is the inhibition of the enzyme acetylcholinesterase (AChE). hpc-standards.com This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings, resulting in neurotoxicity. hpc-standards.com

Regulatory agencies rely on a battery of toxicological studies to characterize these hazards. For fensulfothion, these studies have demonstrated high acute toxicity to a wide range of organisms. epa.gov The metabolism of fensulfothion can lead to the formation of fensulfothion sulfone, which is also of toxicological concern. inchem.org The hazard characterization for this compound would therefore consider its potential for AChE inhibition and other adverse effects.

The hazard identification process for this compound in a regulatory context typically involves:

Review of existing toxicological data: This includes studies on the parent compound, fensulfothion, and any available data on the sulfone metabolite.

Structure-activity relationship (SAR) analysis: In the absence of specific data for the sulfone, regulators may use SAR to predict its toxicity based on the known toxicity of structurally similar chemicals.

Requirement for new studies: If data are insufficient, regulatory agencies may require registrants to conduct specific toxicity tests on this compound.

Based on available data, this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is considered very toxic to aquatic life with long-lasting effects. hpc-standards.com

Environmental Exposure Assessment Models and Field Validations

Environmental exposure assessment is a critical component of risk assessment that aims to predict the concentration of a chemical in various environmental compartments. For this compound, this involves modeling its fate and transport in the environment.

A variety of models are used in regulatory assessments to predict the environmental concentrations of pesticides and their metabolites. fraunhofer.de These models simulate processes such as leaching, runoff, and degradation in soil and water. Commonly used models include:

PRZM (Pesticide Root Zone Model): Simulates the movement of pesticides in the crop root zone. europa.euepa.gov

FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) models (e.g., PELMO, MACRO, PEARL): A suite of models used in the European Union for predicting pesticide concentrations in groundwater. fraunhofer.de

These models utilize input parameters such as the chemical's properties (e.g., water solubility, soil adsorption coefficient), soil characteristics, weather data, and agricultural practices. For fensulfothion, it is known to have low to moderate mobility in soil and a relatively short half-life under aerobic conditions, which are key inputs for these models. epa.govnih.gov

Site selection: Choosing representative agricultural areas where fensulfothion is used.

Sample collection: Systematically collecting soil and water samples over time.

Chemical analysis: Analyzing the samples for concentrations of fensulfothion and its sulfone metabolite.

Comparison of predicted and measured concentrations: Evaluating the model's performance by comparing the simulated results with the field data.

Ecological Risk Assessment Frameworks

Ecological risk assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. The ERA for this compound follows a structured framework that includes problem formulation, exposure assessment, effects assessment, and risk characterization.

Derivation of Acute and Chronic Effect Concentrations for Regulatory Endpoints

A crucial part of the ecological risk assessment is the determination of effect concentrations, which are the concentrations of a substance that cause a specific effect on a certain percentage of a test population. These are used as regulatory endpoints.

For fensulfothion, a range of acute and chronic toxicity data is available for various non-target organisms. For example, fensulfothion is known to be very highly toxic to birds and fish. epa.gov While specific regulatory endpoint values for this compound are less commonly reported, the process for their derivation is well-established.

Acute Effect Concentrations (e.g., LC50): The median lethal concentration (LC50) is the concentration of a chemical that is lethal to 50% of a test population over a specified period. For aquatic organisms, these are typically determined through short-term laboratory tests on species like fish, invertebrates (e.g., Daphnia magna), and algae. epa.gov For birds, the acute oral lethal dose (LD50) and dietary lethal concentration (LC50) are determined. europa.eunih.gov

Chronic Effect Concentrations (e.g., NOEC): The No-Observed-Effect-Concentration (NOEC) is the highest tested concentration of a substance at which no statistically significant adverse effects are observed in a population of test organisms compared to a control group over a longer period. These are determined through chronic or sub-chronic toxicity studies that assess effects on survival, growth, and reproduction. env.go.jp

From these endpoints, a Predicted No-Effect Concentration (PNEC) can be derived by applying an assessment factor (also known as a safety factor) to the lowest available acute or chronic toxicity value. frontiersin.orgchemsafetypro.comnih.govnih.gov The PNEC is the concentration below which unacceptable effects on the ecosystem are not expected to occur.

Table 1: Representative Acute Toxicity Endpoints for Fensulfothion (Note: This table provides data for the parent compound, fensulfothion, to illustrate the types of regulatory endpoints used. Specific data for this compound may vary.)

Taxonomic GroupSpeciesEndpointValueToxicity Classification
BirdsVariousOral LD500.749 mg/kg bwVery Highly Toxic
BirdsVariousDietary LC5022 ppmHighly Toxic
FishBluegill sunfish96-hr LC500.07 ppmVery Highly Toxic
FishRainbow trout96-hr LC50-Moderately Toxic

Cumulative Risk Assessment of this compound and Co-Occurring Pesticides/Metabolites

Organisms in the environment are often exposed to a mixture of different pesticides. Cumulative risk assessment (CRA) evaluates the combined risk from simultaneous exposure to multiple chemicals that share a common mechanism of toxicity. epa.govregulations.govnih.gov

Organophosphate pesticides, including fensulfothion and its toxic metabolites like this compound, are recognized as a "common mechanism group" because they all inhibit the acetylcholinesterase enzyme. epa.govregulations.gov Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and Health Canada have established frameworks for conducting CRAs for organophosphates. regulations.govpublications.gc.ca

The CRA process for organophosphates typically involves the following steps:

Identification of the Common Mechanism Group: This includes all organophosphate pesticides and their relevant metabolites that contribute to cholinesterase inhibition.

Hazard Assessment: This step often uses the Relative Potency Factor (RPF) method. regulations.govhh-ra.orgpolicycommons.netcanada.ca An index chemical is selected from the group, and the toxicity of all other chemicals in the group is expressed relative to the index chemical. This allows for the calculation of a total toxic load from the mixture.

Exposure Assessment: This involves estimating the combined exposure to all relevant organophosphates from all relevant sources (e.g., diet, water, residential uses).

Risk Characterization: The combined exposure is then compared to a toxicological reference value to determine if there is a potential for cumulative risk.

Development of Regulatory Guidelines for Environmental Monitoring

Environmental monitoring is essential for assessing the actual levels of fensulfothion and its sulfone metabolite in the environment and for verifying the effectiveness of risk mitigation measures. Regulatory guidelines for environmental monitoring provide a framework for these activities.

The development of such guidelines typically involves:

Identification of matrices to be monitored: This would include soil, surface water, groundwater, and potentially sediment and biota in areas where fensulfothion has been used.

Selection of analytical methods: Sensitive and specific analytical methods are required to detect and quantify fensulfothion and this compound at environmentally relevant concentrations. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly used for the analysis of organophosphate pesticides and their metabolites. nih.gov

Establishment of monitoring frequency and locations: Monitoring should be targeted to areas with the highest potential for contamination and should be conducted at times when exposure is most likely (e.g., after application events).

Setting of trigger values or environmental quality standards: These are concentrations in environmental media that, if exceeded, would trigger further investigation or regulatory action. dfo-mpo.gc.caenv.go.jpeuropa.eu

While specific environmental quality standards for this compound may not be universally established, regulatory bodies often have general guidelines for pesticide monitoring in place. nerc.ac.ukepa.govregulations.govfda.gov

Strategies for Risk Mitigation and Environmental Management

When a risk assessment indicates that the use of a pesticide may result in unacceptable risks to the environment, risk mitigation measures are implemented to reduce those risks. researchgate.net For fensulfothion and its sulfone metabolite, these strategies would focus on reducing their entry into and persistence in the environment.

Risk Mitigation Strategies:

Use of Buffer Zones: Establishing untreated buffer zones around water bodies can help to reduce the amount of pesticide entering aquatic ecosystems through spray drift and runoff. nerc.ac.uk

Implementation of Best Management Practices (BMPs): BMPs are agricultural practices that help to minimize the environmental impact of farming. For pesticides, these can include:

Conservation tillage: Reducing soil erosion and, consequently, the runoff of soil-bound pesticides.

Contour farming and terracing: Slowing the flow of water across fields, which reduces runoff.

Integrated Pest Management (IPM): Using a combination of pest control methods to reduce reliance on chemical pesticides. researchgate.net

Application technology: Using drift-reducing nozzles and applying pesticides under optimal weather conditions can minimize off-target movement.

Restrictions on use: In some cases, the use of a pesticide may be restricted or banned in certain areas or for certain crops to protect sensitive ecosystems.

Environmental Management Plans:

For sites that are already contaminated with fensulfothion and its sulfone metabolite, an environmental management plan (EMP) may be necessary. researchgate.netmaryland.govepa.sa.gov.au An EMP is a site-specific plan that outlines the actions to be taken to manage and remediate contamination. This could include:

Site characterization: A detailed investigation to determine the extent and concentration of contamination.

Remediation strategies: This could involve various techniques such as bioremediation, where microorganisms are used to break down the contaminants, or physical removal of contaminated soil.

Long-term monitoring: Ongoing monitoring of soil and water to ensure that the remediation efforts have been successful and that the site no longer poses a risk to the environment.

By implementing a combination of these risk mitigation and management strategies, the potential for adverse environmental effects from this compound can be effectively managed. dfo-mpo.gc.ca

Q & A

Basic: What analytical methods are recommended for detecting and quantifying Fensulfothion sulfone in environmental or biological samples?

Methodological Answer:
Gas chromatography (GC) with flame photometric detection or mass spectrometry (MS) is widely used for quantification. Key considerations include:

  • Column Conditioning : Avoid excessive conditioning (e.g., >250°C for prolonged periods) to prevent column bleed and peak tailing .
  • Internal Standards : Use deuterated analogs or structurally similar compounds (e.g., Fensulfothion sulfide) to correct for matrix effects. Recovery tests in spray concentrate blanks show >99% accuracy when validated with internal standards .
  • Linearity and Recovery : Validate methods with spiked samples (e.g., 100–300 mg ranges) to confirm linearity (100.9–99.8% of theoretical ratios) and recovery rates (99.5–100.4%) .
  • Extraction Solvents : Acetonitrile is preferred for multi-residue analysis due to superior analyte dissolution, avoiding n-hexane or ethyl acetate, which yield poor recoveries for sulfone derivatives .

Basic: How should researchers design experiments to optimize sample preparation for this compound in complex matrices?

Methodological Answer:

  • QuEChERS Protocol : Utilize Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction with acetonitrile, followed by dispersive solid-phase cleanup to reduce co-eluting interferences .
  • Matrix Effects Mitigation : Compare calibration curves in solvent vs. matrix-matched standards to quantify signal suppression/enhancement. For urine or soil samples, include a post-extraction spike to assess recovery variability .
  • Purification : For industrial-grade sulfones, combine activated carbon and ion-exchange resin adsorption to achieve >99.8% purity, as demonstrated in catalytic hydrogenation studies .

Advanced: What experimental design considerations are critical for resolving contradictions in this compound quantification across collaborative studies?

Methodological Answer:

  • Interlaboratory Calibration : Standardize column conditioning (e.g., 200°C for 2 hours) and peak integration methods (area vs. height) to minimize variability. Collaborative trials show reproducibility coefficients of variation (CV) <1% for technical products when protocols are strictly followed .
  • Outlier Management : Apply statistical tests (e.g., Dixon test) to exclude outliers caused by instrument malfunctions or asymmetric peaks. For example, 2/11 collaborators were excluded due to baseline instability or poor reproducibility .
  • Data Harmonization : Use peak area measurements over height for sulfones, as area-based quantification reduces variability in tailing peaks .

Advanced: How does the chemical stability of this compound influence its environmental persistence and analytical detection?

Methodological Answer:

  • Photolytic Degradation : Monitor sulfone stability under UV light using LC-MS/MS to identify breakdown products. Sulfones are generally more stable than sulfoxides but may form oxygen analogs under oxidative conditions .
  • Solvent Compatibility : Avoid solvents like n-hexane, which reduce sulfone recovery to near-zero in multi-residue extractions. Acetonitrile preserves stability while minimizing degradation .
  • Catalytic Interactions : In hydrogenation reactions, sulfones exhibit resistance to deoxygenation compared to sulfoxides, requiring harsher conditions (e.g., phosphoranyl radicals or elevated temperatures) .

Advanced: What challenges arise in synthesizing high-purity this compound, and how can they be addressed?

Methodological Answer:

  • Impurity Profiling : Major impurities include Fensulfothion sulfide (CH3_3S- group) and sulfone derivatives. Use GC-MS to identify and quantify impurities via retention time and fragmentation patterns .
  • Purification Techniques : Combine activated carbon adsorption with ion-exchange resins to remove organic and ionic contaminants. This method achieves >99.8% purity, critical for catalytic studies .
  • Catalytic Hydrogenation : Optimize catalyst loading (e.g., Ni-MoS2_2 composites) and reaction time to minimize byproducts. FT-IR analysis of purified sulfones confirms functional group integrity .

Advanced: How can researchers reconcile discrepancies in sulfone recovery rates across different extraction protocols?

Methodological Answer:

  • Solvent Selection : Prioritize acetonitrile for polar sulfones, as demonstrated in recovery studies (60–100% for ethyl acetate vs. >90% for acetonitrile) .
  • Matrix-Specific Optimization : For fatty matrices (e.g., soil), include a freezing-out step to solidify lipids before centrifugation. For biological fluids (e.g., urine), employ enzymatic hydrolysis to release bound residues .
  • Method Validation : Conduct spike-and-recovery tests at multiple concentrations (e.g., 0.1–1.0 ppm) to establish robustness. Collaborative trials show CVs <2% when extraction protocols are harmonized .

Basic: What are the key parameters for validating a GC-MS method for this compound in regulatory compliance studies?

Methodological Answer:

  • Linearity and Range : Validate over 0.1–10 ppm with R2^2 ≥0.995. Use 5-point calibration curves with matrix-matched standards .
  • Limit of Quantification (LOQ) : Achieve LOQ ≤0.01 ppm via preconcentration (e.g., solid-phase extraction) and signal-to-noise ratios >10:1 .
  • Robustness Testing : Vary column temperature (±5°C) and injection volume (±10%) to assess retention time shifts (<2%) and peak area consistency (CV <5%) .

Advanced: What role do sulfone metabolites play in the environmental toxicology of Fensulfothion, and how can their bioaccumulation be modeled?

Methodological Answer:

  • Metabolite Tracking : Use LC-HRMS to differentiate this compound from parent compounds and sulfoxides. Monitor soil/water half-lives under aerobic vs. anaerobic conditions .
  • Bioaccumulation Models : Apply fugacity-based models to predict sulfone partitioning in aquatic systems, incorporating log P (octanol-water) values and sediment adsorption coefficients .
  • Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to compare sulfone toxicity with parent compounds. Sulfones often exhibit lower acute toxicity but higher persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.